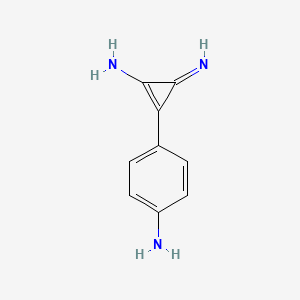
4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline is a chemical compound with a unique structure that includes both an aniline and a cyclopropene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with cyclopropene intermediates under specific conditions. For example, the reaction of 2-aminocycloprop-1-en-1-ylamine with aniline in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds .
Aplicaciones Científicas De Investigación
4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine with similar reactivity but lacking the cyclopropene moiety.
Cyclopropene derivatives: Compounds with similar ring structures but different functional groups.
Other substituted anilines: Compounds with various substituents on the aniline ring, offering different reactivity and properties
Uniqueness
4-(2-Amino-3-iminocycloprop-1-en-1-yl)aniline is unique due to its combination of aniline and cyclopropene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity that is not observed in simpler compounds .
Propiedades
Número CAS |
243976-50-3 |
|---|---|
Fórmula molecular |
C9H9N3 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
4-(2-amino-3-iminocyclopropen-1-yl)aniline |
InChI |
InChI=1S/C9H9N3/c10-6-3-1-5(2-4-6)7-8(11)9(7)12/h1-4,11H,10,12H2 |
Clave InChI |
ZLPGEZUPJFFXKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C2=N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
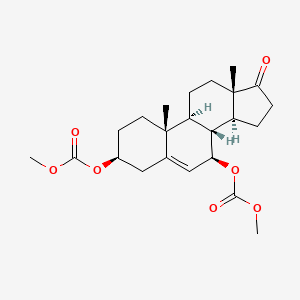
![N-[(Furan-3-yl)methyl]octadeca-9,12-dienamide](/img/structure/B14237033.png)
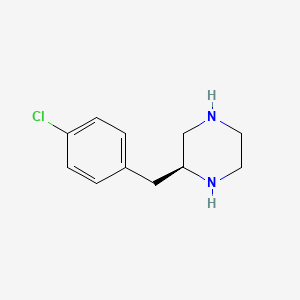
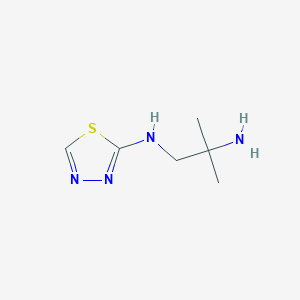
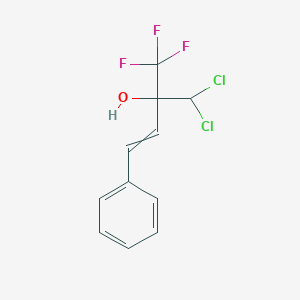
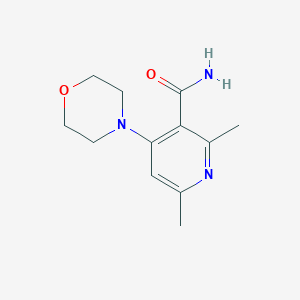
![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
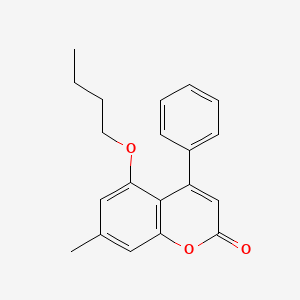
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
